molecular formula C15H17N B171103 Biphenyl-4-ylmethyl-dimethyl-amine CAS No. 127292-60-8

Biphenyl-4-ylmethyl-dimethyl-amine

Cat. No. B171103
M. Wt: 211.3 g/mol
InChI Key: PDWSLOFONLBZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-4-ylmethyl-dimethyl-amine, also known as 4-(diphenylmethyl)piperidine, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism Of Action

Biphenyl-Biphenyl-4-ylmethyl-dimethyl-amineylmethyl-dimethyl-amine works by inhibiting the reuptake of dopamine by the dopamine transporter. Dopamine is a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling and improved neurological function.

Biochemical And Physiological Effects

Biphenyl-Biphenyl-4-ylmethyl-dimethyl-amineylmethyl-dimethyl-amine has been shown to have a number of biochemical and physiological effects. In addition to its potent inhibition of the dopamine transporter, this compound has also been shown to increase the release of dopamine, norepinephrine, and serotonin. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in promoting the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

Biphenyl-Biphenyl-4-ylmethyl-dimethyl-amineylmethyl-dimethyl-amine has a number of advantages and limitations for lab experiments. One of the advantages of this compound is its potency as a dopamine transporter inhibitor, which makes it a useful tool for studying the role of dopamine in neurological disorders. However, one of the limitations of this compound is its relatively low selectivity for the dopamine transporter, which can lead to off-target effects and potential toxicity.

Future Directions

There are a number of future directions for the study of biphenyl-Biphenyl-4-ylmethyl-dimethyl-amineylmethyl-dimethyl-amine. One potential direction is the development of more selective dopamine transporter inhibitors that have fewer off-target effects. Another potential direction is the study of the long-term effects of this compound on neurological function, as well as its potential as a neuroprotective agent. Additionally, further research is needed to understand the potential of this compound as a treatment for other neurological disorders beyond Parkinson's disease, ADHD, and drug addiction.

Synthesis Methods

Biphenyl-Biphenyl-4-ylmethyl-dimethyl-amineylmethyl-dimethyl-amine can be synthesized by a multi-step process that involves the reaction of benzyl chloride with piperidine, followed by the reaction of the resulting benzylpiperidine with diphenylacetonitrile. The final step involves the reduction of the nitrile group to an amine using hydrogen gas and a palladium catalyst.

Scientific Research Applications

Biphenyl-Biphenyl-4-ylmethyl-dimethyl-amineylmethyl-dimethyl-amine has been extensively studied in the field of medicinal chemistry due to its potent inhibition of the dopamine transporter. This compound has been shown to be effective in the treatment of Parkinson's disease, ADHD, and drug addiction. In addition, it has also been studied as a potential treatment for other neurological disorders such as depression, anxiety, and schizophrenia.

properties

CAS RN

127292-60-8

Product Name

Biphenyl-4-ylmethyl-dimethyl-amine

Molecular Formula

C15H17N

Molecular Weight

211.3 g/mol

IUPAC Name

N,N-dimethyl-1-(4-phenylphenyl)methanamine

InChI

InChI=1S/C15H17N/c1-16(2)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

PDWSLOFONLBZMC-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.